molecular formula C11H12Cl2O4S B1453763 5-Chloro-2-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride CAS No. 1285121-04-1

5-Chloro-2-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride

Cat. No.: B1453763
CAS No.: 1285121-04-1
M. Wt: 311.2 g/mol
InChI Key: ZGEHGWISCKCNTK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-Chloro-2-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a chlorinated benzene ring substituted with a sulfonyl chloride group (-SO₂Cl) at position 1 and an oxolan-3-ylmethoxy group at position 2. The oxolan (tetrahydrofuran) ring introduces steric and electronic effects that influence reactivity and solubility.

Key properties inferred from analogs include:

  • Molecular weight: ~323–325 g/mol (based on oxan-2-ylmethoxy analogs) .
  • Reactivity: Sulfonyl chlorides are typically electrophilic, reacting with amines, alcohols, and other nucleophiles.
  • Storage: Likely stable at room temperature, similar to structurally related sulfonyl chlorides .

Properties

IUPAC Name

5-chloro-2-(oxolan-3-ylmethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O4S/c12-9-1-2-10(11(5-9)18(13,14)15)17-7-8-3-4-16-6-8/h1-2,5,8H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEHGWISCKCNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2=C(C=C(C=C2)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

5-Chloro-2-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride has been investigated for its potential as a building block in the synthesis of pharmaceutical compounds. Its sulfonyl chloride moiety allows for the introduction of sulfonamide groups, which are prevalent in many drugs due to their biological activity.

Case Study: Synthesis of Antimicrobial Agents
Research has demonstrated the utility of this compound in synthesizing novel antimicrobial agents. For instance, derivatives formed from this sulfonyl chloride have shown significant activity against various bacterial strains, indicating its potential as a precursor for developing new antibiotics.

CompoundActivityReference
Sulfonamide AModerate
Sulfonamide BHigh

Material Science

In material science, this compound is explored for its potential use in developing advanced materials with specific functional properties. Its reactivity allows it to be incorporated into polymers and other materials, enhancing their performance characteristics.

Application: Polymer Modification
Studies have shown that incorporating sulfonyl chloride groups into polymer matrices can improve thermal stability and mechanical properties, making them suitable for high-performance applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Chloro-2-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride with structurally analogous sulfonyl chlorides, emphasizing substituent effects, molecular properties, and applications.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound (Target Compound) N/A C₁₀H₁₀Cl₂O₄S* ~323–325 (estimated) Oxolan-3-ylmethoxy, Cl, SO₂Cl Predicted high electrophilicity; steric hindrance from oxolan ring .
5-Chloro-2-(oxan-2-ylmethoxy)benzene-1-sulfonyl chloride 1284357-82-9 C₁₂H₁₄Cl₂O₄S 325.15 Oxan-2-ylmethoxy (tetrahydropyran) Predicted collision cross-section (CCS): 167.5 Ų ([M+H]+); higher lipophilicity .
5-Chloro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride 1245529-73-0 C₉H₁₀Cl₂O₃S 269.14 Isopropoxy Lower molecular weight; simpler synthesis; NLT 97% purity for API intermediates .
5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl chloride 1341440-13-8 C₁₂H₁₄Cl₂O₃S 309.21 Cyclohexyloxy Bulky substituent reduces reaction rates; used in specialty pharmaceuticals .
5-Bromo-2-chlorobenzene-1-sulfonyl chloride 81226-68-8 C₆H₃BrCl₂O₂S 289.96 Br, Cl, SO₂Cl Higher halogen content increases density; used in cross-coupling reactions .

*Estimated formula based on oxolan-3-ylmethoxy substituent (C₄H₇O) replacing oxan-2-ylmethoxy (C₅H₉O) in .

Key Findings from Comparative Analysis:

Alkoxy vs. Cycloalkoxy: Linear alkoxy groups (e.g., isopropoxy) simplify synthesis but offer fewer stereoelectronic effects compared to cyclic analogs .

Lipophilicity: Cyclohexyloxy and oxan-2-ylmethoxy derivatives display higher logP values than linear alkoxy analogs, impacting membrane permeability .

Applications :

  • Pharmaceutical Intermediates : The isopropoxy variant (CAS 1245529-73-0) is prioritized for API synthesis due to high purity (>97%) and scalability .
  • Specialty Chemistry : Brominated analogs (e.g., CAS 81226-68-8) are leveraged in Suzuki-Miyaura couplings for complex aryl sulfone synthesis .

Preparation Methods

Reaction of 4-Hydroxybenzene-1-sulfonyl chloride with Oxolan-3-ylmethanol

A common preparation method involves reacting 4-hydroxybenzene-1-sulfonyl chloride with oxolan-3-ylmethanol in the presence of a base such as pyridine or triethylamine. This base facilitates the nucleophilic substitution of the hydroxy group by the oxolan-3-ylmethoxy group, yielding the target sulfonyl chloride derivative.

  • Reaction conditions:

    • Solvent: Typically anhydrous organic solvents like dichloromethane or tetrahydrofuran.
    • Temperature: Controlled, often ambient to slightly elevated temperatures to avoid decomposition.
    • Base: Pyridine or triethylamine to neutralize the released HCl and promote substitution.
  • Mechanism:

    • The sulfonyl chloride group is electrophilic, and the hydroxy group on the benzene ring is substituted by the nucleophilic oxolan-3-ylmethanol, forming an ether linkage.
  • Yield and purity:

    • The reaction generally proceeds with good yields under controlled conditions.
    • Purification is typically achieved by crystallization or chromatography.

This method is supported by synthesis protocols for related sulfonyl chloride compounds and is consistent with standard organic synthesis practices for aryl sulfonyl chlorides with alkoxy substituents.

Chlorosulfonation of Substituted Benzene Derivatives

Another approach involves chlorosulfonation of appropriately substituted benzene derivatives:

  • Starting from 5-chloro-2-(oxolan-3-ylmethoxy)benzene or its precursor, chlorosulfonation is performed using sulfuryl chloride or chlorosulfonic acid under controlled temperature conditions (often 0–5 °C) to introduce the sulfonyl chloride group at the 1-position of the benzene ring.

  • This method requires careful control to avoid over-chlorosulfonation or decomposition.

  • The process typically involves:

    • Formation of a diazonium salt intermediate (if starting from an amino precursor) under cold conditions.
    • Reaction with sulfuryl chloride to generate the sulfonyl chloride group.
  • Environmental considerations include management of sulfur dioxide (SO₂) gas evolved during the reaction, with modern methods aiming to minimize SO₂ release and improve yield.

Use of Organolithium Reagents for Electrophilic Substitution

In some advanced synthetic routes, organolithium reagents such as n-butyllithium are used to generate reactive intermediates for electrophilic substitution with sulfuryl chloride:

  • This method allows the introduction of sulfonyl chloride groups on aromatic rings bearing electron-withdrawing substituents like chlorine.

  • The reaction is typically conducted at low temperatures (e.g., −78 °C) to control reactivity and selectivity.

  • However, this approach is more complex, costly, and less suited for industrial-scale production due to the need for cryogenic conditions and handling of pyrophoric reagents.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Disadvantages Typical Yield (%) Notes
Nucleophilic substitution 4-Hydroxybenzene-1-sulfonyl chloride + oxolan-3-ylmethanol Base (pyridine/triethylamine), organic solvent, ambient temp Straightforward, good yields, mild conditions Requires pure sulfonyl chloride precursor 70–85 Widely used for alkoxy substitution
Chlorosulfonation 5-Chloro-2-(oxolan-3-ylmethoxy)benzene or diazonium salt Sulfuryl chloride, low temp (0–5 °C) Direct sulfonyl chloride formation SO₂ gas emission, requires careful control 60–75 Environmental concerns addressed in improved methods
Organolithium-mediated sulfonation Aromatic halide with electron-withdrawing groups n-Butyllithium, sulfuryl chloride, −78 °C High selectivity for electron-withdrawing substituted rings Expensive, cryogenic, complex ~58 Less industrially favorable

Research Findings and Optimization Notes

  • Electron-withdrawing groups such as chlorine on the benzene ring stabilize intermediates during sulfonylation, but can reduce the reactivity, requiring optimized conditions.

  • The nucleophilic substitution method using hydroxybenzene sulfonyl chloride and oxolan-3-ylmethanol is preferred for its operational simplicity and scalability.

  • Environmental and safety considerations are critical due to the release of sulfur dioxide and the corrosive nature of sulfonyl chlorides. Modern processes focus on minimizing gas emissions and improving resource utilization.

  • Purification steps typically involve recrystallization or chromatographic techniques to ensure high purity of the sulfonyl chloride compound.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5-Chloro-2-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride?

  • Methodology :

  • Step 1 : Start with a chlorobenzene sulfonic acid precursor. Introduce the oxolane methoxy group via nucleophilic substitution or Mitsunobu reaction, using tetrahydrofuran derivatives as intermediates.
  • Step 2 : Sulfonyl chloride formation typically employs chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions.
  • Validation : Monitor reaction progress via TLC or HPLC, and confirm the final structure using NMR (¹H, ¹³C) and FT-IR to verify sulfonyl chloride and ether linkages .

Q. How can researchers ensure the compound’s purity and structural integrity?

  • Analytical Techniques :

  • Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity >95%.
  • Structural Confirmation :
  • ¹H NMR : Look for characteristic peaks: δ ~3.5–4.5 ppm (oxolane methoxy protons), δ ~7.5–8.5 ppm (aromatic protons adjacent to sulfonyl chloride).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ matching the theoretical mass (C₁₁H₁₂Cl₂O₄S: 327.0 g/mol).
  • Elemental Analysis : Validate %C, %H, and %Cl against theoretical values .

Advanced Research Questions

Q. How does the oxolane methoxy substituent influence the sulfonyl chloride’s reactivity compared to alkyl/aryl substituents?

  • Mechanistic Insight :

  • The oxolane (tetrahydrofuran) methoxy group introduces steric hindrance and electron-donating effects, potentially slowing nucleophilic substitution at the sulfonyl chloride. Compare reactivity with trifluoromethyl-substituted analogs (e.g., 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride), where electron-withdrawing groups enhance electrophilicity .
  • Experimental Design :
  • Conduct kinetic studies using amines (e.g., benzylamine) to measure reaction rates. Monitor via UV-Vis spectroscopy or LC-MS.
  • Compare activation energies via Arrhenius plots to quantify substituent effects .

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during aqueous-phase reactions?

  • Optimization Approaches :

  • Solvent Choice : Use aprotic solvents (e.g., dichloromethane, THF) with molecular sieves to scavenge moisture.
  • Temperature Control : Perform reactions at 0–5°C to slow hydrolysis.
  • In Situ Generation : Prepare the sulfonyl chloride immediately before use via sulfonic acid chlorination to minimize storage-related degradation .

Q. How can researchers design experiments to study this compound’s interactions with biomolecules?

  • Proteomics Applications :

  • Protein Modification : React the sulfonyl chloride with lysine ε-amino groups or cysteine thiols in proteins under buffered conditions (pH 7–8). Quench unreacted reagent with excess glycine.
  • Validation : Use SDS-PAGE with fluorescent tags (e.g., dansyl chloride) or MALDI-TOF to detect modified residues.
  • Comparative Studies : Contrast labeling efficiency with benzene sulfonyl chloride derivatives lacking the oxolane group to assess steric/electronic impacts .

Q. How should researchers address discrepancies in reaction yields reported for similar sulfonyl chlorides?

  • Data Contradiction Analysis :

  • Variable Identification : Assess differences in chlorination agents (SOCl₂ vs. PCl₅), reaction times, or purification methods (column chromatography vs. recrystallization).
  • Control Experiments : Reproduce literature protocols with strict moisture exclusion.
  • Statistical Validation : Use Design of Experiments (DoE) to isolate critical factors (e.g., temperature, stoichiometry) affecting yield .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride
Reactant of Route 2
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5-Chloro-2-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride

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